Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is characterized by its spiro-connected rings, which include an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. The tert-butyl group attached to the carboxylate moiety adds to its stability and lipophilicity.
Preparation Methods
The synthesis of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring . The reaction conditions typically include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the carboxylate ester. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets and pathways. The spirocyclic scaffold provides a unique three-dimensional profile, allowing it to interact with specific enzymes or receptors. The presence of the tert-butyl group enhances its binding affinity and stability, making it an effective modulator of biological pathways .
Comparison with Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate
These compounds share the spirocyclic structure but differ in the nature of the heteroatoms and ring sizes. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties .
Biological Activity
Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate, with the CAS number 1264635-65-5, is a spirocyclic compound notable for its unique structural features, which include an oxane and an azaspiro ring. This compound has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biological research due to its potential applications as a building block in drug discovery and synthesis.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.277 g/mol
- Purity : ≥97%
- Appearance : White to light yellow powder
- Melting Point : 55.0 to 59.0 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure provides a unique three-dimensional profile that enhances its binding affinity to specific enzymes and receptors, thereby modulating biological pathways effectively.
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, thus influencing cellular processes.
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, suggesting potential applications in neurodegenerative disease models.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Enzyme Inhibition
In another investigation published in the Journal of Medicinal Chemistry, scientists assessed the inhibitory effects of this compound on acetylcholinesterase (AChE). The findings revealed that this compound could inhibit AChE activity with an IC50 value of 25 µM, indicating potential utility in treating Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate | Contains sulfur instead of oxygen | Moderate antimicrobial activity |
Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | Different ring structure | Limited enzyme inhibition |
Tert-butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | Similar spirocyclic structure | Neuroprotective effects observed |
Properties
IUPAC Name |
tert-butyl 1-oxa-7-azaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-11(8-12)5-7-14-11/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMPBQWFJKGJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718307 |
Source
|
Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264635-65-5 |
Source
|
Record name | tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.